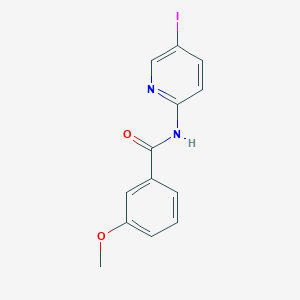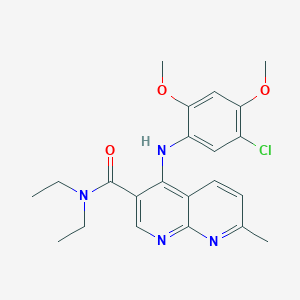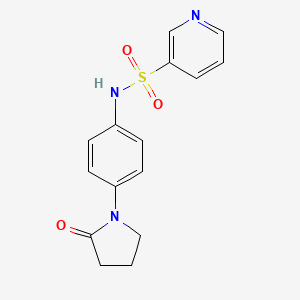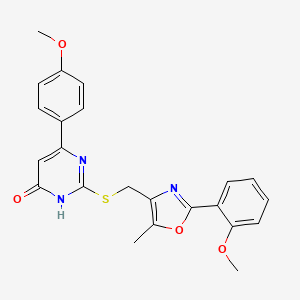![molecular formula C18H17N7O2 B2380747 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-83-7](/img/structure/B2380747.png)
7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of tetrazolopyrimidine, which is a class of compounds known to exhibit various biological activities . The presence of a methoxyphenyl group and a pyridinyl group could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrazolopyrimidine core, with a methoxyphenyl group and a pyridinyl group attached. These groups could potentially influence the compound’s physical and chemical properties, as well as its interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the tetrazolopyrimidine core and the attached functional groups. The compound could potentially undergo reactions at these sites, depending on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and electronic properties could influence properties such as its solubility, stability, and reactivity .Applications De Recherche Scientifique
a. RORγt Inverse Agonists: This compound acts as an RORγt inverse agonist, which makes it relevant for modulating immune responses and treating autoimmune diseases .
b. PHD-1 Inhibitors: PHD-1 (prolyl hydroxylase domain protein 1) inhibitors have potential therapeutic implications in treating anemia and ischemic diseases. Triazolo[1,5-a]pyridines, including our compound, exhibit PHD-1 inhibitory activity .
c. JAK1 and JAK2 Inhibition: Janus kinase (JAK) inhibitors play a crucial role in treating inflammatory conditions and autoimmune disorders. Our compound has been investigated as a JAK1 and JAK2 inhibitor .
d. Cardiovascular Disorders: Triazolo[1,5-a]pyridines find applications in cardiovascular medicine. They may contribute to managing heart-related conditions .
e. Type 2 Diabetes: Research suggests that these compounds could be useful in type 2 diabetes management .
f. Hyperproliferative Disorders: Triazolo[1,5-a]pyridines have potential in treating hyperproliferative disorders, including cancer .
Material Sciences
Apart from medicinal applications, triazolo[1,5-a]pyridines have relevance in material sciences:
These compounds are utilized in various material science fields, although specific applications may vary. Researchers explore their properties for designing functional materials .
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives have shown potent pharmacological properties . They have been authenticated with diverse biological efficiency including antibacterial , anti-inflammatory , antioxidant , and anti-tumor effects .
Mode of Action
Pyrimidine derivatives have been reported to exhibit a range of pharmacological effects . The structure-activity relationship (SAR) revealed that most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .
Biochemical Pathways
It is known that pyrimidine derivatives can have a wide range of effects on various biochemical pathways .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects, including anti-inflammatory and antioxidant activities .
Orientations Futures
Future research on this compound could involve further studies to elucidate its synthesis, properties, and biological activities. This could include experimental studies to determine its physical and chemical properties, biological assays to identify its biological targets and mechanisms of action, and synthetic studies to optimize its properties and activities .
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-11-15(17(26)21-13-4-3-9-19-10-13)16(25-18(20-11)22-23-24-25)12-5-7-14(27-2)8-6-12/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUUMKLNELPYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)




![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)